molecular formula C9H11N3O3S B2654240 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 383147-76-0

2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2654240
CAS No.: 383147-76-0
M. Wt: 241.27
InChI Key: FSBXGEIPICBTLV-UHFFFAOYSA-N
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Description

Historical Development and Significance

The pyrazolo[1,5-a]pyrimidine (PP) scaffold emerged as a pharmacologically relevant structure in the mid-20th century, with early synthetic routes relying on cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl compounds. Initial interest in PP derivatives centered on their sedative properties, exemplified by zaleplon and indiplon, which target GABA~A~ receptors. Over time, the scaffold’s versatility became evident through its integration into kinase inhibitors, anticancer agents, and photophysical materials. The discovery of PP-based Trk inhibitors like larotrectinib and entrectinib marked a paradigm shift in targeted cancer therapies, underscoring the scaffold’s adaptability to diverse biological targets.

Classification within Heterocyclic Chemistry

Pyrazolo[1,5-a]pyrimidines belong to the fused bicyclic heterocycles, combining a pyrazole ring (five-membered, two adjacent nitrogen atoms) with a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). This arrangement confers:

  • Electron-deficient character due to the pyrimidine ring’s conjugation.
  • Planar geometry , enabling π-stacking interactions with aromatic residues in enzyme active sites.
  • Bioisosteric potential , serving as analogs for purines and other bioactive heterocycles.

Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidines

Feature Chemical Implication Biological Relevance
Pyrazole ring Stabilizes tautomeric forms Enhances binding to hydrophobic pockets
Pyrimidine ring Participates in hydrogen bonding Mimics nucleotide cofactors
Position 7 hydroxyl Acts as hydrogen bond donor/acceptor Critical for kinase inhibition

Focus on 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

This derivative features three distinct substituents:

  • 2-Methyl group : Enhances lipophilicity and steric bulk, potentially improving membrane permeability.
  • 5-[(Methylsulfonyl)methyl] : Introduces a strong electron-withdrawing sulfonyl group, which may modulate electronic interactions with target proteins.
  • 7-Hydroxyl group : Facilitates hydrogen bonding with catalytic lysine or aspartate residues in kinases.

Synthetic routes to this compound likely involve:

  • Multicomponent reactions between 3-aminopyrazoles and β-keto sulfones, followed by oxidation.
  • Post-functionalization of preformed PP cores via nucleophilic substitution at position 5.

Importance in Medicinal Chemistry Research

The compound’s structural motifs align with key requirements for kinase inhibition:

  • Hydroxyl group at position 7 : Mirrors the ATP-binding site interactions observed in PP-based Trk inhibitors.
  • Methylsulfonylmethyl moiety : Improves solubility and pharmacokinetic properties compared to purely hydrophobic substituents.
  • **Rigid planar core

Properties

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-6-3-8-10-7(5-16(2,14)15)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJUFXGTNHXLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves several steps. Typically, the synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

1. Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant antitumor properties. These compounds can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. Inhibition of this enzyme can lead to reduced tumor proliferation and enhanced efficacy of chemotherapeutic agents .

2. mTOR Inhibition
The compound has been identified as a potential inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Inhibition of mTOR signaling pathways is a promising strategy in cancer therapy, particularly for tumors that are resistant to conventional treatments .

3. Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have shown promise in mitigating inflammatory responses. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Study 1: Antitumor Efficacy

In a study conducted by Chui et al., several pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit thymidine phosphorylase. The findings demonstrated that certain modifications to the pyrazolo structure enhanced antitumor activity significantly. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: mTOR Inhibition

A patent filed in 2011 detailed the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors. The results indicated that these compounds could effectively reduce tumor growth in preclinical models by interfering with mTOR signaling pathways. This research underscores the potential application of this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the 5- and 7-positions, influencing physicochemical and biological properties:

Compound Name 5-Position Substituent 7-Position Substituent Molecular Formula Key Features/Activity Reference
2-Methyl-5-[(methylsulfonyl)methyl]-pyrazolo[1,5-a]pyrimidin-7-ol (Methylsulfonyl)methyl -OH C₉H₁₂N₃O₃S Enhanced metabolic stability; potential CXCR2 antagonist activity
2-Methyl-5-[(phenylthio)methyl]pyrazolo[1,5-a]pyrimidin-7-ol (Phenylthio)methyl -OH C₁₅H₁₄N₃OS Lower electron-withdrawing effect; reduced receptor affinity compared to sulfonyl analogs
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol Methyl -OH C₁₃H₁₁N₃O Simpler substituent; used in glycosylation studies for anticancer agents
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Chloromethyl -OH C₈H₈ClN₃O Reactive chloromethyl group for further functionalization; limited stability
5-(4-Nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl -CF₃ C₁₄H₈F₃N₃O₂ Strong electron-withdrawing groups; high yield (80%) and crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) improve stability and receptor binding compared to electron-donating groups (e.g., phenylthio) .
  • Hydroxyl vs. keto group : Protic solvents (e.g., acetic acid) favor 7-ol formation, while aprotic solvents yield 7-one derivatives, affecting solubility and reactivity .

Biological Activity

2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C8H10N4O2S
  • Molecular Weight: 218.25 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

  • Antitumor Activity
    • Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties by inhibiting thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP leads to decreased production of 2-deoxy-D-ribose, thereby suppressing tumor proliferation .
  • Antimicrobial Effects
    • The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
  • CNS Activity
    • Pyrazolo[1,5-a]pyrimidine derivatives are also recognized for their psychopharmacological effects. They have been studied for their potential in treating central nervous system disorders such as schizophrenia and depression . The mechanism often involves modulation of neurotransmitter systems.
  • Enzymatic Inhibition
    • The compound exhibits inhibitory activity against several enzymes relevant to disease processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorInhibition of thymidine phosphorylase
AntimicrobialEffective against E. coli and S. aureus
CNS DisordersPotential treatment for depression
Enzymatic InhibitionCOX inhibition

Detailed Research Findings

A study conducted by El-Shafei et al. emphasized the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, indicating that specific substitutions on the pyrazole ring could enhance biological activity against cancer cell lines . Another investigation into the compound's antimicrobial properties revealed that it exhibited a strong inhibitory effect against Pseudomonas aeruginosa with an MIC value as low as 0.21 μM .

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

The most widely used method involves cyclocondensation of 3-aminopyrazole derivatives with β-diketones or β-ketoesters under reflux in protic solvents like acetic acid. For example:

  • Step 1 : React 5-methyl-3-amino-1H-pyrazole with 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one in acetic acid under reflux for 16 hours.
  • Step 2 : Extract with chloroform, wash with water, and purify via recrystallization (hexane) to obtain crystalline products (79% yield) .
    Alternative routes include BPC-mediated amidation for carboxamide derivatives, as seen in cathepsin inhibitor synthesis .

Q. How is the structural planarity of the pyrazolo[1,5-a]pyrimidine core confirmed experimentally?

X-ray crystallography is the gold standard. Studies show the fused pyrazolo-pyrimidine ring system is nearly planar , with maximum deviations of 0.014 Å from the mean plane. Dihedral angles between substituents (e.g., 4-tolyl groups) and the core range from 14.1° to 1.27° , depending on steric/electronic effects . Planarity is critical for π-π stacking interactions in enzyme binding .

Q. What spectroscopic techniques are essential for characterizing these compounds?

  • 1H/13C NMR : Key for confirming substitution patterns. The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives appears as a singlet at δ ~12.4 ppm (DMSO-d6), which disappears upon oxidation to pyrimidinones .
  • HRMS : Validates molecular weight (e.g., C16H13N4O at m/z 277.1084 [M+H]+) .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

Advanced Research Questions

Q. How do solvent choices (protic vs. aprotic) influence product formation?

Protic solvents (e.g., acetic acid) favor pyrazolo[1,5-a]pyrimidin-7-ol formation due to hydrogen-bond stabilization of intermediates. In contrast, aprotic solvents (e.g., toluene) promote oxidation to pyrazolo[1,5-a]pyrimidin-7(4H)-one via keto-enol tautomerism. For example:

SolventProductYield
Acetic acid-OH derivative (4g)62–79%
Toluene-one derivative (5)>90%
This solvent-dependent reactivity is confirmed by NMR monitoring of hydroxyl proton disappearance .

Q. What strategies address low yields in trifluoromethyl-substituted derivatives?

Trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, reducing yields by ~20% compared to non-fluorinated analogs. Mitigation strategies include:

  • Extended reaction times (16–24 hours) to overcome kinetic barriers.
  • Catalytic additives : Copper(I) iodide or Pd catalysts improve cyclization efficiency .
  • Temperature control : Gradual heating (0°C → 100°C) minimizes side reactions during POCl3-mediated chlorination .

Q. How do structural modifications at position 5 affect biological activity?

Substituents at position 5 significantly modulate target affinity:

SubstituentBiological ActivityIC50/EC50Source
Quinolin-2-ylsulfanylCathepsin K inhibition25 µM
TrifluoromethylAnticancer (apoptosis)10 µM
PyridinylSerotonin 5-HT6 antagonism45 nM
Bulky groups (e.g., benzyl) enhance enzyme inhibition via hydrophobic interactions, while electron-deficient moieties (e.g., CF3) improve membrane permeability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from assay conditions or substituent positional isomers . For example:

  • Cathepsin inhibition : N-butylcarboxamide derivatives show IC50 = 25 µM in one study but 45 µM in another . This variability may stem from differences in enzyme isoforms or buffer pH.
  • Anticancer activity : Trifluoromethyl derivatives exhibit apoptosis induction in PubChem data but not in kinase inhibition assays . This suggests context-dependent mechanisms, requiring target-specific validation (e.g., siRNA knockdown or crystallography).

Q. Why do some analogs fail to replicate reported pharmacological effects?

  • Metabolic instability : The 7-OH group in pyrazolo[1,5-a]pyrimidin-7-ol is prone to glucuronidation, reducing bioavailability. Methyl or ethyl ether analogs (e.g., 7-OCH3) improve metabolic stability .
  • Off-target effects : N,N-dimethylaminoethylamine side chains (e.g., in compound B2357277) may interact with non-target kinases, necessitating selectivity profiling using kinome-wide screens .

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